molecular formula C13H15ClO3 B310659 Cyclopentyl(4-chlorophenoxy)acetate

Cyclopentyl(4-chlorophenoxy)acetate

Cat. No.: B310659
M. Wt: 254.71 g/mol
InChI Key: WCNYOWNZCIKSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl(4-chlorophenoxy)acetate is an ester derivative of (4-chlorophenoxy)acetic acid, where the cyclopentyl group replaces the hydrogen of the carboxylic acid. The (4-chlorophenoxy)acetate moiety is central to its reactivity and applications, with the ester group modulating solubility, stability, and biological activity .

Properties

Molecular Formula

C13H15ClO3

Molecular Weight

254.71 g/mol

IUPAC Name

cyclopentyl 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C13H15ClO3/c14-10-5-7-11(8-6-10)16-9-13(15)17-12-3-1-2-4-12/h5-8,12H,1-4,9H2

InChI Key

WCNYOWNZCIKSKC-UHFFFAOYSA-N

SMILES

C1CCC(C1)OC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

C1CCC(C1)OC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Ester Group Molecular Formula Molecular Weight Key Substituents logP (Predicted) Applications/Notes
Ethyl 2-(4-chlorophenoxy)acetate Ethyl C₁₀H₁₁ClO₃ 214.65 None ~2.5* Intermediate in drug synthesis
Centrophenoxine orotate 2-(Dimethylamino)ethyl C₁₄H₁₉ClN₂O₅ 330.77 Dimethylaminoethyl ~1.2* Nootropic agent
Ethyl (4-chlorosulfonyl-2-chloro-phenoxy)-acetate Ethyl C₁₀H₁₀Cl₂O₅S 313.15 Cl, SO₂Cl substituents 3.29 High reactivity for further synthesis
2-Bromo-2-(4-chlorophenoxy)acetate Ethyl C₁₀H₁₀BrClO₃ 293.54 Bromine at α-position ~2.8* Potential halogen-mediated activity

*Predicted using QSAR models.

Key Observations:

  • Cyclopentyl Group Impact: Cyclopentyl(4-chlorophenoxy)acetate likely exhibits higher lipophilicity (logP ~3.5–4.0) compared to ethyl (logP ~2.5) and dimethylaminoethyl (logP ~1.2) esters, enhancing membrane permeability but reducing aqueous solubility .
  • Substituent Effects: Halogens (Cl, Br) and sulfonyl groups increase molecular polarity and reactivity. For example, the chlorosulfonyl group in ethyl (4-chlorosulfonyl-2-chloro-phenoxy)-acetate enhances electrophilicity, making it suitable for nucleophilic substitution reactions .

Stability and Environmental Impact

  • Ethyl Esters : Hydrolyze slowly under physiological conditions (pH 7.4), with half-lives >24 hours .
  • Chlorosulfonyl Derivatives : Highly reactive; may hydrolyze to sulfonic acids in aqueous environments, requiring careful handling .
  • Cyclopentyl Ester Stability : Expected to resist hydrolysis longer than ethyl esters due to steric protection of the ester bond, but empirical data are lacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.